1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluoro and methoxy group on the phenyl ring, along with a methylamino group attached to the ethan-1-ol backbone
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol can be achieved through several synthetic routes One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine
In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation or continuous flow synthesis, to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amine.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Reductive Amination: This reaction involves the conversion of aldehydes or ketones to amines using reducing agents like sodium cyanoborohydride (NaBH3CN).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Synthetic Organic Chemistry: The compound is utilized in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:
1-(3-Fluoro-4-methoxyphenyl)-2-aminoethanol: Lacks the methylamino group, which may result in different pharmacological properties.
1-(3-Fluoro-4-methoxyphenyl)-2-(ethylamino)ethan-1-ol: Contains an ethylamino group instead of a methylamino group, potentially altering its reactivity and biological activity.
1-(3-Fluoro-4-methoxyphenyl)-2-(dimethylamino)ethan-1-ol: Features a dimethylamino group, which may enhance its lipophilicity and membrane permeability.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Biological Activity
1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol, also known by its CAS number 1335494-90-0, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and molecular modeling studies, particularly focusing on its anticancer and antimicrobial properties.
- Molecular Formula : C10H14FNO2
- Molecular Weight : 199.22 g/mol
- CAS Number : 1335494-90-0
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the introduction of the fluorine and methoxy groups on the phenyl ring, followed by the formation of the ethan-1-ol moiety through reductive amination processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable investigation demonstrated that similar compounds with a 1H-pyrazole scaffold exhibited significant inhibition of microtubule assembly and induced apoptosis in breast cancer cells (MDA-MB-231). The study reported that at concentrations of 1.0 μM, morphological changes were observed, and caspase-3 activity increased by 1.33 to 1.57 times at 10.0 μM, indicating strong apoptotic activity .
Concentration (μM) | Caspase-3 Activity (Fold Increase) | Morphological Changes Observed |
---|---|---|
1.0 | - | Yes |
10.0 | 1.33 - 1.57 | Yes |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies revealed that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Case Studies
In a comparative study of various compounds with similar structures, it was found that those containing the methoxy and fluorine substituents showed enhanced biological activities compared to their unsubstituted counterparts. This suggests that the presence of these functional groups may contribute significantly to the biological efficacy of the compound.
Example Case Study
A compound structurally related to this compound was tested for its effects on cancer cell lines and showed promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation .
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and key biological targets involved in cancer progression and microbial resistance mechanisms. These studies suggest a favorable binding affinity, which correlates with its observed biological activities.
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H14FNO2/c1-12-6-9(13)7-3-4-10(14-2)8(11)5-7/h3-5,9,12-13H,6H2,1-2H3 |
InChI Key |
UTCCEOABDRSAJE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)OC)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.